molecular formula C7H8BClO2 B1487676 (2-Chloro-3-methylphenyl)boronic acid CAS No. 915070-53-0

(2-Chloro-3-methylphenyl)boronic acid

Cat. No. B1487676
M. Wt: 170.4 g/mol
InChI Key: JARHIHWQCALALV-UHFFFAOYSA-N
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Description

“(2-Chloro-3-methylphenyl)boronic acid” is a boronic acid derivative with the molecular formula C7H8BClO2 . It is used in various chemical reactions and has been studied for its potential applications in medicinal chemistry .


Synthesis Analysis

Boronic acids, including “(2-Chloro-3-methylphenyl)boronic acid”, are commonly used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acid derivatives is relatively simple and well-known .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-3-methylphenyl)boronic acid” consists of a benzene ring substituted with a chlorine atom, a methyl group, and a boronic acid group . The exact mass of the molecule is 170.0305874 g/mol .


Chemical Reactions Analysis

Boronic acids, including “(2-Chloro-3-methylphenyl)boronic acid”, are involved in various chemical reactions. For example, they are used in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction that is widely used in organic chemistry . They can also react with ethenesulfonamides to form arylethanesulfonamides .


Physical And Chemical Properties Analysis

“(2-Chloro-3-methylphenyl)boronic acid” has a molecular weight of 170.40 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . Its topological polar surface area is 40.5 Ų .

Scientific Research Applications

Macrocyclic Chemistry

  • Boronic acids, including (2-Chloro-3-methylphenyl)boronic acid, are crucial in the synthesis of macrocyclic compounds. These compounds have applications in materials science and pharmaceuticals due to their unique structural properties (Fárfan et al., 1999).

Organic Synthesis

  • It serves as an important intermediate in organic synthesis, especially in the Suzuki aryl-coupling reaction, which is pivotal in synthesizing olefins, styrenes, and biphenyl derivatives. This makes it useful in the production of various natural products and organic materials (Sun Hai-xia et al., 2015).

Fluorescent Chemosensors

  • Boronic acid derivatives, including (2-Chloro-3-methylphenyl)boronic acid, are key in developing fluorescent chemosensors. These sensors are used for detecting biologically active substances, crucial in disease diagnosis and treatment (S. Huang et al., 2012).

Fluorescence Quenching Studies

  • The derivatives of boronic acids are studied for their fluorescence quenching properties, which has implications in understanding molecular interactions and developing sensitive detection methods in chemistry and biology (H. S. Geethanjali et al., 2015).

Catalysis in Organic Reactions

  • Boronic acid is a versatile molecule in catalysis. Its catalytic properties are being explored to innovate organic reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals (T. Hashimoto et al., 2015).

Sugar Extraction and Purification

  • Boronic acid derivatives are used in extracting and purifying sugars from hemicellulose hydrolysates, highlighting their importance in biotechnology and renewable resource processing (Gregory J. Griffin et al., 2004).

Sensing Applications

  • They are increasingly used in various sensing applications, exploiting their interaction with diols and strong Lewis bases. This includes applications in biological labeling and the development of therapeutics (Karel Lacina et al., 2014).

Biomedical Applications

  • Boronic acid polymers, including those derived from (2-Chloro-3-methylphenyl)boronic acid, have shown promise in various biomedical applications, such as treating HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them valuable in this field (J. Cambre & B. Sumerlin, 2011).

Photoelectron Spectroscopy

  • The electronic structures of arylboronic acids, including (2-Chloro-3-methylphenyl)boronic acid, have been studied through photoelectron spectroscopy. This research is significant in understanding the fundamental properties of these compounds in various applications (I. Novák, 2021).

Boronic Acid Compounds in Pharmaceuticals

  • Boronic acid compounds are explored for their potential in pharmaceuticals, particularly as enzyme inhibitors and in boron neutron capture agents for cancer therapy (Wen-qian Yang et al., 2003).

Bacterial Detection

  • Boronic acids, including (2-Chloro-3-methylphenyl)boronic acid, are used in bacterial detection. Their ability to bind to diol-groups on bacterial cell walls makes them valuable in biosensing applications (Rodtichoti Wannapob et al., 2010).

Environmental Applications

  • They are used in environmental applications, such as in the adsorption and removal of boron, addressing issues like water pollution and resource loss (Tingting Zhang et al., 2021).

Structure and Vibrational Studies

  • The molecular structure and vibrational spectra of boronic acids, such as (2-Chloro-3-methylphenyl)boronic acid, have been studied to understand their chemical behavior and properties, which is crucial for their diverse applications (Sudhir M. Hiremath et al., 2018).

Future Directions

Boronic acids, including “(2-Chloro-3-methylphenyl)boronic acid”, have been gaining interest in medicinal chemistry due to their potential applications in the development of new drugs . Further studies on the properties and applications of boronic acids could lead to the discovery of new promising drugs .

properties

IUPAC Name

(2-chloro-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARHIHWQCALALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681541
Record name (2-Chloro-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-3-methylphenyl)boronic acid

CAS RN

915070-53-0
Record name B-(2-Chloro-3-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915070-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloro-3-methylphenyl)boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JN Manda - 2020 - search.proquest.com
The importance of selective methodologies for organic synthesis, catalytic enantioselective methodologies, is that they provide direct access to chiral compounds as single enantiomers. …
Number of citations: 0 search.proquest.com

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